molecular formula C19H20ClN5O2 B2442329 (E)-1-((1-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2035018-70-1

(E)-1-((1-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Cat. No. B2442329
M. Wt: 385.85
InChI Key: HRJPAZOJXWZTMX-BQYQJAHWSA-N
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Description

(E)-1-((1-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C19H20ClN5O2 and its molecular weight is 385.85. The purity is usually 95%.
BenchChem offers high-quality (E)-1-((1-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-((1-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis and Surface Properties

A study by Abdelmajeid, Amine, and Hassan (2018) explored the synthesis of various heterocyclic compounds, including azetidinone derivatives, and investigated their surface and physicochemical properties. These properties are crucial for understanding the potential applications of such compounds in various scientific fields, including material science and pharmaceuticals (Abdelmajeid, Amine, & Hassan, 2018).

Anticancer and Antimicrobial Applications

Research by Thomas et al. (2016) on azetidinone derivatives showed potential as antidepressant and nootropic agents, highlighting the possibility of their use in the treatment of neurological disorders. Additionally, Desai and Dodiya (2014) synthesized azetidinone derivatives that were evaluated for their antimicrobial properties, indicating potential applications in the development of new antibiotics (Thomas, Nanda, Kothapalli, & Hamane, 2016); (Desai & Dodiya, 2014).

Pharmaceutical Development and Drug Synthesis

In pharmaceutical research, Mao et al. (2018) demonstrated the use of azetidinone derivatives in synthesizing chiral compounds, which are valuable for creating drugs with specific properties. This research contributes significantly to drug development, particularly in the synthesis of antibiotics and antifungal agents (Mao, Jeong, Yang, Ha, & Yang, 2018).

Molecular Docking and Anticancer Research

Katariya, Vennapu, and Shah (2021) conducted a study involving the synthesis of azetidinone derivatives and their evaluation through molecular docking studies. The results indicated their potential use in overcoming microbial resistance to pharmaceutical drugs, particularly in the context of anticancer research (Katariya, Vennapu, & Shah, 2021).

Chemoselective Reactions and Synthesis

The work of Hirai, Matsuda, and Kishida (1973) on the reactivity of azetidinones shed light on their potential in chemoselective synthesis, which is a critical aspect in designing specific molecular structures for various scientific applications (Hirai, Matsuda, & Kishida, 1973).

properties

IUPAC Name

1-[[1-[1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O2/c20-17-5-2-1-4-14(17)7-8-19(27)24-12-16(13-24)25-11-15(21-22-25)10-23-9-3-6-18(23)26/h1-2,4-5,7-8,11,16H,3,6,9-10,12-13H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJPAZOJXWZTMX-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)C=CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)/C=C/C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-((1-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

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